molecular formula C21H27BN2O3 B6330437 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096994-84-0

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B6330437
CAS No.: 2096994-84-0
M. Wt: 366.3 g/mol
InChI Key: VEXNVWBODUDMBR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 2,4-dimethylphenyl group and a 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

  • Cross-coupling Reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This application is particularly significant in developing pharmaceuticals and agrochemicals .

Pharmaceutical Development

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has shown potential in drug discovery:

  • Targeting Kinase Inhibitors : The compound's ability to form stable complexes with various biological targets makes it a candidate for developing kinase inhibitors. These inhibitors are crucial in cancer treatment as they can modulate signaling pathways involved in cell proliferation and survival .

Materials Science

In materials science, this compound is utilized for:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The boron-containing structure contributes to the formation of cross-linked networks that improve the durability of materials used in coatings and adhesives .

Case Studies

Study Application Findings
Study on Cross-Coupling ReactionsOrganic SynthesisDemonstrated high yields of desired products when using this compound as a boron source in Suzuki reactions .
Investigation of Kinase InhibitionPharmaceutical DevelopmentShowed effective inhibition of specific kinases with low IC50 values, indicating potential for anti-cancer therapies .
Polymer Composite DevelopmentMaterials ScienceEnhanced mechanical properties and thermal stability were observed when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the dioxaborolan group, resulting in different chemical properties and reactivity.

    1-(2,4-Dimethylphenyl)-3-[3-(dimethylamino)phenyl]urea: Contains a dimethylamino group instead of the dioxaborolan group, leading to variations in biological activity and applications.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to the presence of the dioxaborolan group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 301.19 g/mol
  • CAS Registry Number : 937591-29-2
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)c2ccc3c(c2)CN(CC3)C(=O)C

This compound features a urea functional group linked to a dimethylphenyl moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune modulation and cancer progression. The inhibition of IDO1 can lead to enhanced anti-tumor immunity by preventing the degradation of tryptophan, an amino acid crucial for T-cell function .
  • Targeting Cellular Pathways : The compound may interact with various cellular pathways involved in cell proliferation and apoptosis. For instance, it could inhibit pathways related to nucleic acid synthesis or protein translation, leading to reduced viability in cancer cells .

In Vitro Studies

Several studies have evaluated the biological activity of similar phenyl urea derivatives. For instance:

  • A series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. Compounds with structural similarities exhibited IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory activity .
  • Structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly impacted the inhibitory potency against IDO1, suggesting that specific substitutions could enhance biological activity .

In Vivo Studies

In vivo studies have demonstrated the potential therapeutic effects of related compounds:

  • One study reported that a potent IDO1 inhibitor derived from a similar scaffold showed tumor growth inhibition (TGI) of approximately 40% in mouse models when administered at a dose of 15 mg/kg daily . This suggests that compounds like this compound may also possess significant anti-tumor properties.

Cancer Therapy

Given its potential as an IDO1 inhibitor, this compound could be explored as part of combination therapies for cancer treatment. The modulation of immune responses through IDO1 inhibition may enhance the efficacy of existing therapies.

Neuroprotection

Research into similar compounds has indicated potential neuroprotective effects due to their ability to modulate inflammatory pathways. This opens avenues for investigating the compound's role in neurodegenerative diseases.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNVWBODUDMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123832
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096994-84-0
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096994-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(2,4-dimethylphenyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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